molecular formula C20H20F2N2O3 B5022191 methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate

methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate

Cat. No. B5022191
M. Wt: 374.4 g/mol
InChI Key: VSTNJCRAUXZSNE-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate works by inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By blocking the activity of BTK, this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

Future Directions

There are several potential future directions for the development of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate. One possibility is the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Another potential direction is the development of more potent analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential use in the treatment of various types of cancer.

Synthesis Methods

The synthesis of methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate involves several steps, starting with the reaction of 4-carboxybenzaldehyde with methylamine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to give the amine, which is further reacted with 3-(3,4-difluorophenyl)propionyl chloride to form the final product.

Scientific Research Applications

Methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In preclinical studies, this compound has also demonstrated synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

methyl 4-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-27-20(26)14-6-4-13(5-7-14)19(25)24-10-2-3-16(12-24)23-15-8-9-17(21)18(22)11-15/h4-9,11,16,23H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNJCRAUXZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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